molecular formula C18H28BNO2 B6263467 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine CAS No. 1447764-21-7

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine

Cat. No. B6263467
CAS RN: 1447764-21-7
M. Wt: 301.2
InChI Key:
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Description

The compound “1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the introduction of the phenyl and tetramethyl-1,3,2-dioxaborolane groups . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of “1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine” can be analyzed using various spectroscopic techniques, including NMR, IR, and MS . Single crystal X-ray diffraction can provide detailed information about the three-dimensional arrangement of atoms in the molecule .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group in the molecule can participate in various chemical reactions. For example, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also react with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine” can be predicted based on its molecular structure. For example, its density, boiling point, and refractive index can be estimated . These properties can be confirmed experimentally.

Mechanism of Action

The mechanism of action of “1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine” would depend on its intended use. For example, if it is used as a reagent in organic synthesis, its mechanism of action would involve the reactions mentioned above .

Safety and Hazards

Like all chemicals, “1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine” should be handled with care. Its specific safety and hazard information would depend on its physical and chemical properties, as well as its reactivity .

Future Directions

The future directions for research on “1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine” could include exploring its potential applications in organic synthesis and drug discovery. For example, it could be used to synthesize new pharmaceuticals or natural product analogs . Further studies could also investigate its reactivity under various conditions, to optimize its use in chemical reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a boronic acid derivative with a piperidine derivative in the presence of a coupling agent.", "Starting Materials": [ "2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid", "4-chloromethylpiperidine hydrochloride", "Base (e.g. Na2CO3)", "Solvent (e.g. DMF)" ], "Reaction": [ "1. Dissolve 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid (1 equiv) and base (2 equiv) in a solvent (e.g. DMF) and stir for 30 minutes.", "2. Add 4-chloromethylpiperidine hydrochloride (1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "3. Purify the crude product by column chromatography to obtain the desired compound." ] }

CAS RN

1447764-21-7

Product Name

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine

Molecular Formula

C18H28BNO2

Molecular Weight

301.2

Purity

95

Origin of Product

United States

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